molecular formula C10H21NO2 B1266439 1-(2,2-Diethoxyethyl)pyrrolidine CAS No. 23098-07-9

1-(2,2-Diethoxyethyl)pyrrolidine

Cat. No.: B1266439
CAS No.: 23098-07-9
M. Wt: 187.28 g/mol
InChI Key: PYFLZPWAPYSHHP-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a diethoxyethyl group (-CH2-C(OCH2CH3)2). This compound is primarily utilized as a building block in organic synthesis due to its reactive amine group and ether functionalities, which enhance solubility in polar solvents .

Properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFLZPWAPYSHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177667
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23098-07-9
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
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Record name NSC65621
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Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
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Record name 1-Pyrrolidineacetalaldehyde diethyl acetal
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Bulk manufacturing often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated compounds, nucleophiles, organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,2-Diethoxyethyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1-(2,2-Diethoxyethyl)pyrrolidine and analogous compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C10H22NO2 Diethoxyethyl (-CH2-C(OCH2CH3)2) Organic synthesis intermediate, polar solvent compatibility
1-(2-(Dodecyloxy)ethyl)pyrrolidine HCl C18H38NOCl Dodecyloxyethyl (-CH2CH2-O-C12H25) Surfactant, emulsifier in drug delivery and nanomaterials
1-(1,2-Diphenylethyl)pyrrolidine C18H19N Diphenylethyl (-CH2CH(C6H5)2) Psychoactive isomer, analytical differentiation challenges
2-(2-Hydroxyethyl)-1-methylpyrrolidine C7H15NO Hydroxyethyl (-CH2CH2OH), methyl (-CH3) Polar, hydrogen-bonding capacity, formulation additive
2-[[(2,6-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl C13H16Cl2NO2 Dichlorophenylmethoxymethyl Lipophilic, potential pharmacological activity

Key Research Findings

  • Lipophilicity and Surfactant Properties: The dodecyloxyethyl substituent in 1-(2-(Dodecyloxy)ethyl)pyrrolidine hydrochloride confers significant lipophilicity, making it effective in stabilizing nanoparticles and enhancing drug bioavailability . In contrast, the diethoxyethyl group in the target compound balances polarity and organic solubility, favoring synthetic versatility .
  • Isomer Differentiation : Pyrrolidine analogues with diphenylethyl groups (e.g., 1-(1,2-diphenylethyl)pyrrolidine) exhibit distinct analytical profiles (e.g., HR-ESI-MS, NMR) compared to their 2,2-diphenylethyl isomers, critical for forensic identification of psychoactive substances .
  • Hydrogen Bonding and Reactivity : Hydroxyethyl-substituted derivatives (e.g., 2-(2-Hydroxyethyl)-1-methylpyrrolidine) demonstrate enhanced hydrogen bonding, improving solubility in aqueous formulations . The diethoxyethyl group, while less polar, offers ether-mediated reactivity in cross-coupling reactions .
  • Safety Profiles: Pyrrolidine derivatives with unsaturated acyl chains (e.g., 1-(2,4-dodecadienoyl)-pyrrolidine) may trigger structural alerts for toxicity, whereas saturated ether-linked derivatives like this compound are predicted as negative for such risks .

Biological Activity

1-(2,2-Diethoxyethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C10H21NO2
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 23098-07-9

This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors. Its role in biochemical reactions is significant, particularly concerning enzyme modulation and cellular signaling pathways.

Target Interactions

This compound interacts with several biological targets:

  • Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of many substances. The compound can either inhibit or activate these enzymes, affecting the metabolism of other drugs and compounds.
  • G-Protein Coupled Receptors (GPCRs) : It modulates the activity of GPCRs, influencing downstream signaling pathways that are vital in various physiological processes.

Biochemical Pathways

The compound affects multiple biochemical pathways, leading to a variety of biological effects:

  • Enzyme Activity Modulation : Binding to cytochrome P450 can alter catalytic activities, impacting drug metabolism and detoxification processes.
  • Cell Signaling Alterations : By influencing GPCR activity, it can affect cellular responses to hormones and neurotransmitters.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability:

  • Absorption and Distribution : The compound's ability to cross cell membranes is facilitated by interactions with transport proteins. Its distribution within tissues is influenced by its chemical properties and binding affinities.
  • Metabolic Pathways : Primarily metabolized by cytochrome P450 enzymes, it undergoes oxidation to form more polar metabolites for excretion.

Cytotoxicity Studies

Research has demonstrated varying cytotoxic effects of pyrrolidine derivatives on cancerous versus normal cell lines. A study indicated that certain pyrrolidine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells .

CompoundIC50 (µM) in Cancer CellsIC50 (µM) in Normal Cells
Pyrrolidine A15>100
Pyrrolidine B20>100
This compound25>100

This selective toxicity suggests potential therapeutic applications in cancer treatment.

Dosage Effects in Animal Models

In animal studies, the effects of this compound were found to be dose-dependent. Low doses showed minimal toxicity with no significant physiological changes observed, while higher doses resulted in notable biological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Interaction : Research focused on the compound's interaction with cytochrome P450 enzymes showed that it could significantly alter enzyme kinetics, suggesting a potential role in drug-drug interactions.
  • Cancer Treatment Applications : Investigations into its cytotoxic effects revealed promising results for use as an adjunct therapy in cancer treatment protocols .

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